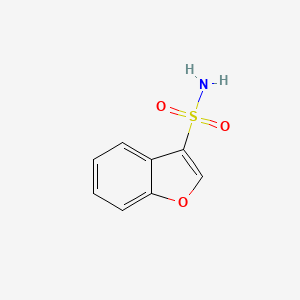

3-Benzofuransulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJIGDHOUPBYOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 Benzofuransulfonamide and Its Derivatives

Conventional and Non-Conventional Approaches to Benzofuran (B130515) Core Synthesis

The benzofuran ring system is a common structural motif in natural products and pharmaceuticals, leading to the development of numerous synthetic methods for its construction. scienceopen.com These strategies can be broadly categorized into conventional methods, often relying on cyclization of prefabricated precursors, and non-conventional methods, which frequently employ catalysis and advanced technologies to improve efficiency.

Etherification and Dehydrative Cyclization Methods

A foundational strategy for benzofuran synthesis involves the formation of an α-aryloxy ketone or a related species, followed by an intramolecular cyclization that forges the furan (B31954) ring. This dehydrative cyclization is typically promoted by acid catalysts.

One common variant starts with the etherification of a phenol (B47542) with an α-halo ketone to form an α-phenoxyacetophenone. Subsequent treatment with a dehydrating agent, such as polyphosphoric acid (PPA) or acidic resins like Amberlyst 15, induces cyclization to yield the benzofuran scaffold. rsc.org This method is robust and allows for the synthesis of a variety of substituted benzofurans by changing the phenol and α-halo ketone starting materials. rsc.org

Another approach utilizes aryloxyacetaldehyde acetals as precursors. For instance, 1,1-dimethoxy-2-phenoxyalkanes can undergo acid-catalyzed cyclization to produce 2-alkylbenzofurans. researchgate.net The mechanism involves initial protonation of the acetal (B89532) under acidic conditions, followed by the elimination of methanol (B129727) to form a reactive oxonium ion. The aromatic ring then acts as an intramolecular nucleophile, attacking the oxonium ion to close the ring and, after a second methanol elimination, form the final benzofuran product. wuxiapptec.com

These methods are advantageous due to the accessibility of the starting materials and the straightforward nature of the reactions. However, they can be limited by the harsh acidic conditions required, which may not be compatible with sensitive functional groups.

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzofurans are no exception. These methods offer mild reaction conditions, high efficiency, and broad substrate scope. nih.gov Palladium, copper, ruthenium, and nickel are among the most frequently used metals for constructing the benzofuran core. nih.govorganic-chemistry.org

A prominent strategy is the palladium- and copper-cocatalyzed Sonogashira coupling of terminal alkynes with o-iodophenols, followed by an intramolecular cyclization. nih.govrsc.org In this one-pot sequence, the Sonogashira reaction first forms an o-alkynylphenol intermediate, which then undergoes a 5-endo-dig cyclization to furnish the benzofuran ring. nih.gov

Intramolecular Heck reactions have also been effectively used. scienceopen.comnih.gov In this approach, a precursor such as an o-alkenylphenyl ether containing a halide is cyclized in the presence of a palladium catalyst. The reaction proceeds via oxidative addition of the palladium catalyst to the aryl halide, followed by migratory insertion of the double bond and subsequent β-hydride elimination to form the benzofuran. nih.gov

More recent developments include ruthenium-catalyzed C-H alkenylation of m-hydroxybenzoic acids with alkynes, followed by an oxygen-induced annulation to form benzofuran derivatives. nih.gov Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to ketones also provides a route to benzofuran derivatives. organic-chemistry.org

| Catalyst System | Starting Materials | Reaction Type | Ref. |

| Pd(PPh₃)₂Cl₂ / CuI | o-Iodophenols, Terminal Alkynes | Sonogashira Coupling / Cyclization | nih.govrsc.org |

| Pd(OAc)₂ | o-Alkenyl Aryl Halides | Intramolecular Heck Reaction | nih.gov |

| Ruthenium Complex | m-Hydroxybenzoic Acids, Alkynes | C-H Alkenylation / Annulation | nih.gov |

| NiCl₂ | Aryl Halides with Ketone Moiety | Intramolecular Nucleophilic Addition | organic-chemistry.org |

| CuBr | o-Alkynylphenols | Base-Promoted Cyclization | nih.gov |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. In benzofuran synthesis, microwave irradiation significantly shortens reaction times for both conventional and metal-catalyzed methods. organic-chemistry.org

For example, the Sonogashira coupling-cyclization sequence to produce 2,3-disubstituted benzofurans from 2-iodophenols and terminal acetylenes can be completed in minutes under microwave heating, compared to hours using conventional heating, often with improved yields. mdpi.com Similarly, the synthesis of chiral 2-substituted benzofurans from N-protected α-amino acids can be effectively carried out using microwave assistance to accelerate the cyclization step, preserving the optical purity of the product. organic-chemistry.orglookchem.com The rapid and efficient heating provided by microwaves minimizes the formation of side products that can occur during prolonged heating. mdpi.com

Installation and Functionalization of the Sulfonamide Moiety at the Benzofuran Scaffold

Once the benzofuran core is constructed, the next critical step is the introduction of the sulfonamide group. The position of this group is crucial for the molecule's ultimate properties. For 3-benzofuransulfonamide, the challenge lies in regioselectively functionalizing the C3 position of the furan ring.

A primary method for introducing a sulfonyl group onto an aromatic ring is through electrophilic aromatic substitution. masterorganicchemistry.com Benzofuran can undergo sulfonation using reagents like sulfur trioxide (SO₃) in the presence of sulfuric acid (H₂SO₄). masterorganicchemistry.com However, the regioselectivity of this reaction can be complex. Electrophilic attack on benzofuran generally favors the C2 position due to the formation of a more stable carbocation intermediate where the positive charge is delocalized onto the benzene (B151609) ring. stackexchange.com Attack at the C3 position can also occur, leading to an intermediate stabilized by the lone pair of electrons on the adjacent oxygen atom. stackexchange.com Consequently, direct sulfonation often yields a mixture of 2- and 3-benzofuransulfonic acids, requiring separation.

Once the desired 3-benzofuransulfonic acid is obtained, it can be converted into the corresponding sulfonamide in a two-step process. First, the sulfonic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to form 3-benzofuransulfonyl chloride. rsc.orgorganic-chemistry.org This reactive intermediate is then treated with ammonia (B1221849) or a primary/secondary amine to displace the chloride and form the final this compound.

An alternative strategy involves incorporating a sulfonamide-bearing building block into the initial benzofuran synthesis. For example, a phenol or alkyne substrate already containing a sulfonamide group can be used in one of the cyclization methods described in section 2.1. This approach avoids potential issues with regioselectivity and harsh conditions associated with direct sulfonation.

Solid-Phase Synthesis Techniques for Benzofuransulfonamide Scaffolds

Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries for high-throughput screening. This methodology has been successfully applied to the synthesis of benzofuran derivatives, enabling the creation of diverse molecular scaffolds. rsc.orgnih.gov

In a typical solid-phase approach, one of the starting materials is anchored to an insoluble polymer support. For benzofuran synthesis, this could be a phenol attached to the resin. The subsequent reactions to build the benzofuran core are carried out on this support. The use of polymer-supported reagents offers a key advantage: at the end of each step, the excess reagents and byproducts can be simply washed away, eliminating the need for complex chromatographic purification. rsc.org

One reported three-step solid-phase synthesis for 3-phenylbenzofurans utilizes this principle effectively:

Bromination : An acetophenone (B1666503) is brominated using a polymer-supported pyridinium (B92312) bromide perbromide.

Substitution : The resulting α-bromoacetophenone is reacted with a resin-bound phenol using a polymer-supported base.

Cyclodehydration : The α-phenoxyacetophenone intermediate, still attached to the resin, is treated with an acidic resin (Amberlyst 15) to induce cyclization and form the benzofuran ring. rsc.org

Finally, the desired product is cleaved from the solid support. This strategy allows for combinatorial synthesis, where different acetophenones and phenols can be used to generate a library of diverse benzofurans. nih.govacs.org Libraries of 2,3-disubstituted benzofurans have also been developed using solid-support strategies involving intramolecular Wittig olefination and Friedel–Crafts acylation. researchgate.netelsevierpure.com To create a library of benzofuransulfonamides, building blocks containing the sulfonamide moiety could be incorporated into this workflow, or the sulfonamide group could be added in a final diversification step after the core is synthesized.

| Step | Reagent/Technique | Purpose | Ref. |

| 1. Attachment | Phenol + Resin | Anchor starting material to solid support | rsc.org |

| 2. Etherification | α-Bromoacetophenone, Polymer-supported base | Form α-phenoxyacetophenone intermediate | rsc.org |

| 3. Cyclization | Amberlyst 15 (Acidic Resin) | Induce dehydrative ring closure | rsc.org |

| 4. Cleavage | Cleavage Cocktail (e.g., TFA) | Release final benzofuran product from resin | rsc.org |

Synthetic Routes to Hybrid Benzofuransulfonamide Compounds

The synthesis of hybrid molecules incorporating the this compound scaffold is a strategic approach in medicinal chemistry to develop novel therapeutic agents. This strategy involves the chemical linkage of a this compound moiety with another pharmacologically active entity to create a single molecule with potentially synergistic or multi-target biological activities. The synthetic routes to these hybrid compounds primarily hinge on the formation of the sulfonamide bond, a robust and versatile linkage.

A common and effective methodology for constructing these hybrid structures involves a convergent synthetic approach. This typically begins with the preparation of a key intermediate, benzofuran-3-sulfonyl chloride. This reactive intermediate can then be coupled with a variety of amino-functionalized molecules, which constitute the second pharmacophore of the intended hybrid compound.

One notable example of this strategy is the synthesis of sulfonamide derivatives of benzofuran-imidazopyridines, which have been investigated for their anticancer properties. researchgate.net The general synthetic scheme for such hybrids can be conceptualized in two main stages:

Preparation of Benzofuran-3-sulfonyl Chloride: The synthesis of this crucial intermediate can be achieved from benzofuran-3-carboxylic acid. The carboxylic acid is converted into its corresponding sulfonyl chloride through a multi-step process. This transformation is a key step as it provides the reactive handle necessary for the subsequent coupling reaction.

Coupling with an Amino-functionalized Heterocycle: The benzofuran-3-sulfonyl chloride is then reacted with an amino-substituted heterocyclic compound, for instance, an amino-imidazopyridine. This reaction, typically carried out in the presence of a base, leads to the formation of the sulfonamide linkage, thereby creating the final hybrid molecule. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

This modular approach allows for the synthesis of a diverse library of hybrid compounds by varying the structure of the amino-functionalized partner. The choice of the heterocyclic amine is guided by the desired biological target and the structure-activity relationship studies of known inhibitors.

The following table outlines a representative selection of synthesized hybrid benzofuransulfonamide compounds, showcasing the diversity of moieties that can be appended to the core scaffold.

| Compound ID | Hybrid Moiety | Linkage Type | Potential Therapeutic Area |

| 9a | Imidazopyridine | Sulfonamide | Anticancer researchgate.net |

| 9b | Substituted Imidazopyridine | Sulfonamide | Anticancer researchgate.net |

| 9c | Halogenated Imidazopyridine | Sulfonamide | Anticancer researchgate.net |

| 9d | Methoxy-substituted Imidazopyridine | Sulfonamide | Anticancer researchgate.net |

| 9e | Fused-ring Imidazopyridine derivative | Sulfonamide | Anticancer researchgate.net |

Table 1: Examples of Synthesized Hybrid Benzofuransulfonamide Compounds

The characterization of these novel hybrid compounds is typically performed using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm their chemical structures. Subsequent biological evaluation is then carried out to assess their therapeutic potential.

Advanced Spectroscopic and Structural Elucidation of 3 Benzofuransulfonamide

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

No published X-ray crystallography studies for 3-benzofuransulfonamide were found. Consequently, information regarding its crystal system, space group, unit cell dimensions, and solid-state molecular conformation is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

Specific, experimentally determined NMR data for this compound in solution is not available in the reviewed literature.

Proton Nuclear Magnetic Resonance (¹H NMR)

A detailed analysis of proton chemical shifts, coupling constants, and signal multiplicities for this compound cannot be provided due to the lack of published ¹H NMR spectra.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Experimentally assigned ¹³C NMR chemical shifts for the carbon skeleton of this compound are not documented in available scientific resources.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions

No specific IR or UV-Vis absorption spectra for this compound have been published. Therefore, a table of characteristic IR absorption bands (e.g., for S=O and N-H stretches of the sulfonamide group) and UV-Vis absorption maxima (λ-max) corresponding to electronic transitions cannot be compiled.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Published mass spectrometry data, including the molecular ion peak and detailed fragmentation patterns for this compound, could not be located. While general fragmentation behavior for aromatic sulfonamides is known (such as the characteristic loss of SO₂), a specific analysis for the title compound is not possible without experimental data.

Computational Chemistry and Theoretical Investigations of 3 Benzofuransulfonamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. aps.org By solving equations that describe the behavior of electrons, these methods can determine a molecule's geometry, energy levels, and electronic distribution. aps.org This information is crucial for understanding the stability, reactivity, and potential biological activity of compounds like 3-benzofuransulfonamide.

Density Functional Theory (DFT) has become a widely used quantum mechanical method in drug design and computational chemistry due to its balance of accuracy and computational cost. nih.gov DFT is used to investigate the electronic structure of molecules, with calculations based on the electron density rather than the complex wave function of the entire system. nih.gov For systems involving sulfonamides and benzofurans, DFT is frequently used to optimize molecular geometries, calculate thermodynamic parameters, and explore electronic properties. nih.govbhu.ac.inmdpi.com

Commonly, hybrid functionals like B3LYP are paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to perform these calculations. bhu.ac.inmdpi.comindexcopernicus.com These methods have been successfully applied to describe the structural parameters of ground and excited states, vibrational frequencies, and energies of various molecules. nih.gov The application of DFT allows for the detailed examination of a molecule's electrostatic potential surface, which helps in identifying the regions most susceptible to electrophilic and nucleophilic attack. nih.govbhu.ac.in

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity and electronic properties. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and more reactive. researchgate.net DFT calculations are routinely used to determine the energies of these frontier orbitals and the corresponding energy gap, providing insights into the charge transfer that can occur within the molecule. bhu.ac.inindexcopernicus.com

The following table contains representative data for a hypothetical this compound derivative, calculated using DFT, to illustrate the typical values obtained from such analyses.

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Prediction of Ionization Potential, Electron Affinity, Electronegativity, Chemical Potential, Hardness, Softness, Nucleophilicity, and Electrophilicity Indices

From the energies of the HOMO and LUMO, a range of global reactivity descriptors can be calculated using conceptual DFT. indexcopernicus.com These descriptors provide quantitative measures of a molecule's reactivity and stability.

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / (2η).

Nucleophilicity Index (N): A measure of the electron-donating capability of a molecule.

These quantum chemical descriptors are crucial for structure-chemical reactivity studies of compounds. indexcopernicus.com

The following table displays calculated reactivity descriptors based on the representative HOMO/LUMO energies from the previous section.

| Reactivity Descriptor | Formula | Calculated Value |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.5 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.0 eV |

| Chemical Potential (μ) | -(I + A) / 2 | -4.0 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.5 eV |

| Chemical Softness (S) | 1 / η | 0.4 eV-1 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.2 eV |

Molecular Docking Studies for Ligand-Target Binding Affinity and Orientation Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. rjb.ro It is widely used in drug discovery to screen small molecules by scoring their binding affinity in the active site of a protein. rjb.ronih.gov For this compound derivatives, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the target's binding pocket. rjb.ronih.gov

These studies help in understanding the structural basis of inhibition and can guide the design of more potent and selective inhibitors. nih.gov The results of docking simulations are often expressed as a binding energy or docking score, which estimates the binding affinity. nih.gov For instance, studies on other sulfonamide derivatives have shown favorable hydrogen bond interactions with key residues like Glycine, Valine, and Arginine within the active sites of their respective targets. rjb.ro Docking analyses of benzofuran (B130515) derivatives have also been used to compare the binding modes and affinities of different compounds within a protein structure. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Allosteric Pathway Elucidation

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govmdpi.com In the context of drug design, MD simulations are valuable for assessing the stability of a ligand-protein complex predicted by molecular docking. nih.govresearchgate.net By simulating the complex in a dynamic environment that mimics physiological conditions, researchers can confirm that the binding pose is stable and that key interactions are maintained throughout the simulation. nih.gov

Analysis of the simulation trajectory, often by calculating the Root Mean Square Deviation (RMSD), provides insights into the conformational stability of the complex. researchgate.net MD simulations can also reveal the flexibility of the protein and the ligand, explore different conformational states, and elucidate allosteric pathways by which a ligand binding at one site can affect a distant site on the protein.

Pharmacophore Modeling for Ligand-Based and Structure-Based Design Initiatives

Pharmacophore modeling is a crucial component of drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.govresearchgate.net A pharmacophore model represents key interaction types, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, rather than specific chemical groups. nih.govresearchgate.net

There are two primary approaches to developing pharmacophore models:

Ligand-based modeling: This method is used when the 3D structure of the target protein is unknown. It involves aligning a set of known active molecules to identify common chemical features that are presumed to be essential for activity. nih.gov

Structure-based modeling: This approach utilizes the 3D structure of a ligand-protein complex to directly identify the key interactions between the ligand and the active site. researchgate.net

Pharmacophore models serve as effective 3D queries for virtual screening of large compound libraries to identify novel scaffolds that match the required features, thus accelerating the discovery of new lead compounds. nih.govnih.gov

Structure Activity Relationship Sar Studies of 3 Benzofuransulfonamide Derivatives

Systematic Exploration of Substituent Effects on Biological Activities

The biological activities of 3-benzofuransulfonamide derivatives are highly dependent on the nature and position of substituents on the benzofuran (B130515) ring system. A key finding is that the sulfonamide moiety is a critical pharmacophore that anchors the molecule to the active site of target enzymes.

In the context of antiproliferative agents, a hit compound bearing the benzofuransulfonamide scaffold, designated as 1a , demonstrated broad-spectrum activity against a variety of tumor cell lines. This prompted the synthesis and evaluation of several analogs. The most potent analog, 1h , exhibited enhanced antiproliferative activities compared to the parent compound 1a . Specifically, 1h showed an IC₅₀ value of 4.13 μM against NCI-H460 cells, which was more potent than the positive control, cisplatin (B142131) (IC₅₀ = 4.52 μM) nih.gov. Further analysis revealed that 1h induces significant apoptosis in NCI-H460 cells at low micromolar concentrations nih.gov. These findings underscore the potential of the benzofuransulfonamide scaffold as a template for the development of novel antiproliferative agents.

Systematic modifications of the benzofuran ring and the sulfonamide group have been shown to modulate the potency and selectivity of these compounds. For instance, the introduction of various substituents allows for the fine-tuning of electronic and steric properties, which in turn affects the binding affinity to the target protein.

SAR of this compound Derivatives as Carbonic Anhydrase Inhibitors

The sulfonamide group is a well-established zinc-binding group in carbonic anhydrase (CA) inhibitors. Consequently, this compound derivatives have been investigated as inhibitors of various CA isoforms, which are implicated in diseases such as glaucoma and cancer.

The active sites of different CA isoforms, while sharing a conserved zinc ion, have variations in their amino acid composition. These differences are exploited to achieve isoform-selective inhibition. For benzenesulfonamide-based inhibitors, which are structurally related to 3-benzofuransulfonamides, studies have shown that interactions with active-site residues are crucial for binding and specificity. The sulfonamide moiety coordinates with the zinc ion, while the rest of the molecule can form interactions with other residues in the active site.

The "tail approach" is a key strategy in designing selective CA inhibitors. This involves attaching various chemical moieties (tails) to the sulfonamide scaffold to interact with regions of the active site that differ between isoforms nih.govnih.gov. For instance, incorporating aliphatic sulfonic acid tails onto a benzenesulfonamide (B165840) scaffold has been shown to produce membrane-impermeant inhibitors that can selectively target tumor-associated, membrane-bound CAs like CA IX and XII over cytosolic isoforms such as CA I and II mdpi.com.

Studies on benzenesulfonamide derivatives with different tail combinations have demonstrated that it is possible to achieve significant isoform selectivity. For example, a series of benzenesulfonamides with varied tail structures showed a range of inhibition constants (Kᵢ) against different human CA (hCA) isoforms.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| Derivative 1 | >10000 | 15.4 | 3.4 | 5.8 |

| Derivative 2 | 85.7 | 1.2 | 25.3 | 4.5 |

| Derivative 3 | 51.6 | 0.9 | 3.8 | 3.4 |

The data indicates that subtle changes in the tail structure can lead to significant differences in inhibitory activity and selectivity across the CA isoforms. For instance, some derivatives show potent inhibition of the tumor-associated isoforms hCA IX and XII with Kᵢ values in the low nanomolar range, while having much weaker activity against the cytosolic hCA I isoform mdpi.com.

SAR of this compound Derivatives as Succinate (B1194679) Dehydrogenase (SDH) Inhibitors

Succinate dehydrogenase (SDH) is a key enzyme in the mitochondrial electron transport chain and the citric acid cycle, making it an attractive target for the development of fungicides and potential anticancer agents. The SAR of SDH inhibitors often revolves around a carboxamide or a related functional group that interacts with the enzyme's active site.

While direct SAR studies on this compound derivatives as SDH inhibitors are not extensively documented, related benzofuran-containing compounds have shown promise. For example, novel chiral isoxazoline-benzofuran-sulfonamide derivatives have been designed and synthesized, showing antifungal activity researchgate.net. The benzofuran scaffold in these molecules plays a crucial role in orienting the molecule within the active site of SDH.

Chirality plays a pivotal role in the efficacy of many SDH inhibitors. The three-dimensional arrangement of substituents around a chiral center can significantly influence the binding affinity of the inhibitor to the target enzyme. Enantiomers of a chiral SDH inhibitor often exhibit different levels of biological activity, with one enantiomer typically being more potent than the other. This highlights the importance of stereochemistry in the design of effective SDH inhibitors nih.gov.

For instance, in a series of novel chiral SDHIs, a one-pot asymmetric hydrogenation-condensation strategy was employed to synthesize compounds with high enantioselectivity. Biological evaluation of these compounds revealed that the two enantiomers had significantly different effects on fungal growth, underscoring the critical role of the chiral configuration in their inhibitory activity nih.gov.

SAR of this compound Derivatives as Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity. The development of PTP1B inhibitors has explored various chemical scaffolds, including those containing a sulfonamide group.

The SAR of sulfonamide-based PTP1B inhibitors suggests that the sulfonamide moiety can interact with key residues in the active site of the enzyme. While specific studies on this compound derivatives are limited, research on related structures such as benzoyl sulfathiazole (B1682510) derivatives provides valuable insights. In one study, a series of benzoyl sulfathiazole derivatives were synthesized and evaluated as non-competitive PTP1B inhibitors. Compound 10 from this series exhibited potent inhibition against human recombinant PTP1B with an IC₅₀ value of 3.97 μM nih.gov.

| Compound | PTP1B IC₅₀ (μM) |

|---|---|

| Compound II | ~4 |

| Compound 10 | 3.97 |

The SAR of these compounds indicated that modifications to the benzoyl and sulfathiazole rings could significantly impact their inhibitory potency. This suggests that a this compound scaffold could also be a promising starting point for the design of novel PTP1B inhibitors, where the benzofuran ring could be systematically modified to optimize interactions with the enzyme.

Crucial Pharmacophore Features for PTP1B Allosteric Inhibition

The this compound scaffold has been identified as a key structural motif for the allosteric inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a significant target in the therapeutic intervention of type 2 diabetes. The allosteric binding site of PTP1B, located approximately 20 Å away from the active site, allows for the development of highly selective inhibitors, overcoming the challenge posed by the highly conserved catalytic site among PTPs.

Molecular dynamics simulations and structural analyses have elucidated the mechanism by which these compounds induce a conformational change in PTP1B, stabilizing the enzyme in an inactive state. The binding of a this compound derivative to the allosteric site initiates a cascade of structural rearrangements. A key event is the displacement and partial uncoiling of the α7 helix to accommodate the inhibitor. This movement disrupts the critical triangular interaction between the α7 helix, α3 helix, and loop11. The subsequent outward pull on the α3 helix leads to a shift in the WPD loop, which contains the catalytically crucial aspartate residue (Asp181). This movement results in the formation of a new hydrogen bond between Asp181 and Glu115, locking the WPD loop in an open, inactive conformation and thereby preventing the dephosphorylation of substrates.

Pharmacophore modeling based on potent this compound inhibitors has identified several key features essential for high-affinity binding and allosteric inhibition. These features highlight the importance of specific interactions between the inhibitor and amino acid residues within the allosteric binding pocket.

Key Pharmacophore Features:

Hydrogen Bond Acceptor: A crucial hydrogen bond acceptor feature is consistently observed, corresponding to the carbonyl oxygen of the inhibitor, which interacts with the side chain of Asn193. This interaction is considered vital for the activity of these inhibitors.

Hydrogen Bond Donor: The nitrogen atom of the benzofuran sulfonamide moiety acts as a hydrogen bond donor, forming a key interaction with Glu276. The absence of this feature has been correlated with a significant decrease in inhibitory activity.

Hydrophobic Interactions: A hydrophobic feature, often a benzofuran ring or other aromatic extension, makes significant van der Waals contact with Phe280. The strength of this interaction contributes substantially to the binding affinity.

Interactive Data Table: Pharmacophore Features for PTP1B Allosteric Inhibition

| Pharmacophore Feature | Corresponding Inhibitor Moiety | Interacting Residue(s) | Type of Interaction | Importance for Activity |

| Hydrogen Bond Acceptor | Carbonyl Oxygen | Asn193 | Hydrogen Bond | Essential |

| Hydrogen Bond Donor | Benzofuran sulfonamide Nitrogen | Glu276 | Hydrogen Bond | Essential |

| Hydrophobic Region | Aromatic Rings (e.g., Benzofuran) | Phe280 | van der Waals / Hydrophobic | Essential |

| Aromatic Stacking | Benzofuran Ring | - | π-π Stacking | Contributes to Stability |

| Additional H-Bond Acceptors | Varies with derivative | Asp284, Val287 | Hydrogen Bond | Enhances Activity |

SAR of this compound Derivatives in Antimicrobial Research

While both benzofuran and sulfonamide moieties are individually known to be present in various antimicrobial agents, detailed structure-activity relationship (SAR) studies focusing specifically on the combined this compound scaffold are not extensively documented in the scientific literature. Research on benzofuran derivatives has shown that substitutions at various positions of the benzofuran ring, including halogenation, can lead to compounds with activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some fungal strains like Candida albicans. Similarly, the sulfonamide group is a well-established pharmacophore in antibacterial drugs. However, comprehensive SAR studies that systematically explore modifications across the this compound core to optimize antimicrobial potency are limited.

SAR of this compound Derivatives as Antiproliferative and Angiogenesis Inhibitors

The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents, exhibiting both direct antiproliferative effects and indirect anti-angiogenic properties.

In cell-based screenings for new antiproliferative agents, a hit compound, designated 1a , which features a benzofuransulfonamide core, demonstrated broad-spectrum activity against a variety of tumor cell lines. daneshyari.com This initial finding prompted the synthesis and evaluation of several analogs to establish a preliminary SAR. The modifications focused on the amine portion of the sulfonamide. The research identified that the nature of the substituent on the sulfonamide nitrogen plays a critical role in the observed cytotoxicity. Among the synthesized analogs, compound 1h emerged as the most potent derivative, exhibiting enhanced antiproliferative activity compared to the original hit compound. daneshyari.com Specifically, against the NCI-H460 human lung cancer cell line, compound 1h displayed an IC₅₀ value of 4.13 μM, which was more potent than the positive control, cisplatin (IC₅₀ = 4.52 μM). daneshyari.com Further studies revealed that compound 1h induces apoptosis in NCI-H460 cells at low micromolar concentrations. daneshyari.com

Interactive Data Table: Antiproliferative Activity of this compound Derivatives

| Compound | Core Scaffold | Key Substituents | Cell Line | IC₅₀ (μM) |

| 1a | This compound | (Hit Compound) | NCI-H460 | >4.13 |

| 1h | This compound | (Analog of 1a) | NCI-H460 | 4.13 |

| Cisplatin | - | (Positive Control) | NCI-H460 | 4.52 |

In a separate line of research, derivatives based on an N-(benzofuran-5-yl)aromaticsulfonamide scaffold were investigated as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor involved in tumor survival, metastasis, and angiogenesis. By inhibiting HIF-1, these compounds can suppress the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).

Systematic modification of the aromatic sulfonamide portion led to the identification of compound 7q as a potent HIF-1 inhibitor. This compound effectively inhibited HIF-1 transcriptional activity with an IC₅₀ of 12.5 μM and subsequently reduced the secretion of VEGF in MCF-7 breast cancer cells. The anti-angiogenic potential of 7q was further confirmed by its ability to suppress the hypoxia-induced migration of Human Umbilical Vein Endothelial Cells (HUVECs) and to retard angiogenesis in an in vivo chick chorioallantoic membrane (CAM) model. These findings underscore the potential of the benzofuransulfonamide scaffold in the development of agents that can disrupt tumor angiogenesis.

SAR of this compound Derivatives as Kinase Inhibitors (e.g., DYRK1A, CLK1/CLK4, Haspin)

Mechanistic Investigations of 3 Benzofuransulfonamide Biological Activities

Enzymatic Inhibition Mechanisms

Derivatives of the 3-benzofuransulfonamide core have been shown to inhibit several key enzyme families through distinct and specific mechanisms. These include succinate (B1194679) dehydrogenase, protein tyrosine phosphatases, carbonic anhydrases, and various kinases. Understanding the precise inhibitory mechanisms is crucial for optimizing the potency and selectivity of these compounds.

Molecular Basis of Succinate Dehydrogenase Inhibition by this compound Analogs

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition can disrupt cellular respiration and energy production, making it a target for fungicides.

Recent research has demonstrated that novel chiral isoxazoline-benzofuran-sulfonamide derivatives possess significant antifungal activity by targeting SDH. In a study investigating their effect on the plant pathogen Sclerotinia sclerotiorum, several compounds showed potent inhibition. For instance, compound 3i from the study exhibited a half-maximal effective concentration (EC₅₀) of 0.33 mg/L against the fungus, which was superior to the commercial fungicide fluopyram (B1672901) (EC₅₀ = 0.47 mg/L). The direct inhibition of the SDH enzyme by compound 3i was confirmed with a half-maximal inhibitory concentration (IC₅₀) of 0.63 mg/mL.

Molecular docking studies have provided insights into the binding mechanism of these benzofuran-sulfonamide analogs. The simulations suggest that these compounds bind within the ubiquinone-binding (Qp) site of the SDH complex. The benzofuran (B130515) ring is proposed to anchor the molecule within a hydrophobic pocket, while the sulfonamide group can form crucial hydrogen bonds with key amino acid residues, such as Arginine (Arg) and Tryptophan (Trp), of the SDHC and SDHD subunits. This interaction is thought to stabilize the inhibitor within the active site, preventing the natural substrate, ubiquinone, from binding and thereby blocking the electron transport chain. The chirality of the molecules was also found to be a significant factor, with specific chiral configurations showing a better affinity for the enzyme.

| Compound | Target Organism | EC₅₀ (mg/L) | IC₅₀ against SDH (mg/mL) |

|---|---|---|---|

| Compound 3c | S. sclerotiorum | 0.42 | Not Reported |

| Compound 3i | S. sclerotiorum | 0.33 | 0.63 |

| Compound 3s | S. sclerotiorum | 0.37 | Not Reported |

| Compound 3r | S. sclerotiorum | 0.40 | Not Reported |

| Fluopyram (Control) | S. sclerotiorum | 0.47 | Not Reported |

Allosteric Mechanism of Protein Tyrosine Phosphatase 1B Inactivation by this compound Scaffolds

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. While the active site of PTP1B is highly conserved among protein tyrosine phosphatases, presenting challenges for selective inhibition, the discovery of an allosteric site has opened new avenues for developing specific inhibitors. Benzofuran sulfonamide scaffolds have been identified as potent allosteric inhibitors of PTP1B.

The allosteric inhibition mechanism by these compounds does not involve direct competition with the substrate at the catalytic site. Instead, they bind to a distinct site approximately 20 Å away from the active center. This binding event triggers a cascade of conformational changes that are transmitted to the active site, ultimately leading to enzyme inactivation.

Molecular dynamics simulations have elucidated this allosteric signal propagation pathway. The binding of a benzofuran sulfonamide inhibitor induces a conformational rearrangement in helix α7, which in turn disrupts the triangular interaction between helix α7, helix α3, and loop11. This disruption causes helix α7 to pull on helix α3, leading to an outward movement of Tyr176. The displacement of Tyr176 abrogates its hydrophobic interactions with Trp179 in the catalytically crucial WPD loop. Consequently, the WPD loop moves downward and forms a new hydrogen bond between Asp181 and Glu115, which locks the WPD loop in an open, inactive conformation. This open state prevents the enzyme from adopting the catalytically competent closed conformation required for substrate dephosphorylation.

Kinetic studies of related arylbenzofurans have shown non-competitive inhibition, which is consistent with an allosteric mechanism where the inhibitor does not compete with the substrate for the same binding site. This allosteric approach provides a promising strategy for achieving selective PTP1B inhibition, overcoming the challenges associated with targeting the highly conserved active site.

Carbonic Anhydrase Inhibition Mechanisms and Binding Interactions

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and edema. Sulfonamides are the quintessential class of CA inhibitors, and derivatives incorporating a benzofuran scaffold have been explored for this activity.

The primary mechanism of CA inhibition by sulfonamides involves the binding of the deprotonated sulfonamide group (SO₂NH⁻) to the zinc ion (Zn²⁺) located at the bottom of the enzyme's active site. This zinc ion is essential for catalysis, as it coordinates a water molecule and lowers its pKa to generate a potent zinc-hydroxide nucleophile. The sulfonamide anion coordinates to the zinc ion in a tetrahedral geometry, acting as a transition-state analog and preventing the binding of substrate molecules.

In addition to the crucial zinc-binding interaction, the inhibitor is stabilized by a network of hydrogen bonds. The oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone amide of a conserved Threonine residue (Thr199). The aromatic or heterocyclic portion of the inhibitor, in this case, the benzofuran ring, extends into the active site cavity and engages in van der Waals interactions with hydrophobic and hydrophilic residues. These interactions, particularly with residues lining the hydrophobic half of the active site, contribute significantly to the binding affinity and can be exploited to achieve isoform-selective inhibition. The electronic properties of the sulfonamide group, influenced by the benzofuran nucleus, are a key determinant of the inhibition potency.

| Interaction Type | Key Components of Inhibitor | Interacting Enzyme Residues/Components | Role in Inhibition |

|---|---|---|---|

| Coordination Bond | Deprotonated Sulfonamide (SO₂NH⁻) | Active Site Zn²⁺ Ion | Primary anchoring of the inhibitor, mimicking the transition state. |

| Hydrogen Bonding | Sulfonamide Oxygen Atoms | Backbone NH of Thr199 | Orients and stabilizes the sulfonamide group in the active site. |

| Van der Waals Interactions | Benzofuran Ring System | Hydrophobic residues (e.g., V121, L198, L141) | Enhances binding affinity and contributes to isoform selectivity. |

| Van der Waals Interactions | Benzofuran Ring System | Hydrophilic residues (e.g., N62, H64, Q92) | Further stabilizes the inhibitor within the active site cavity. |

Kinase Target Engagement and Inhibition Mechanisms

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of diseases like cancer. This has made them one of the most important classes of drug targets. Benzofuran derivatives, including those with sulfonamide functionalities, have been investigated as kinase inhibitors, acting through various mechanisms.

The most common mechanism of kinase inhibition is ATP-competitive inhibition. In this mode, the inhibitor binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and thus blocking the phosphotransfer reaction. The benzofuran scaffold can serve as a core structure that positions various functional groups to interact with key residues in the ATP-binding site, such as the hinge region, which forms critical hydrogen bonds with inhibitors. For example, benzofuran derivatives have been developed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Beyond simple ATP competition, some inhibitors can be classified as Type II inhibitors, which bind to and stabilize the inactive conformation of the kinase (e.g., the DFG-out conformation). This often involves the inhibitor extending into an adjacent allosteric pocket, offering opportunities for enhanced selectivity. Molecular docking studies of certain 3-(piperazinylmethyl)benzofuran derivatives have shown their ability to adopt the binding pattern of CDK2 type II inhibitors.

Furthermore, allosteric inhibition, where the inhibitor binds to a site distinct from the ATP pocket, is an attractive strategy for achieving high selectivity. While specific examples of this compound as purely allosteric kinase inhibitors are less common, the principle of modulating kinase activity through conformational changes induced by ligand binding is a key area of research. For instance, certain benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which can be regulated by kinases like mTOR, suggesting indirect kinase pathway modulation. Additionally, benzofuran-3-one indole (B1671886) derivatives have been identified as inhibitors of PI3K-alpha and mTOR.

Cellular and Molecular Target Engagement Studies

To fully comprehend the biological effects of this compound derivatives, it is essential to look beyond isolated enzymes and investigate their interactions with other critical biomolecules within the cellular environment.

Interaction with DNA and Other Biomolecules

While the primary focus of research on benzofuransulfonamides has been on enzyme inhibition, some studies suggest that these scaffolds may also interact with nucleic acids. The ability of small molecules to bind to DNA, either through intercalation between base pairs or by fitting into the minor or major grooves, can lead to significant biological consequences, including the inhibition of DNA replication and transcription.

Research on certain benzofuran derivatives has explored their potential to interact with DNA. In one study, the effect of benzofuran compounds on the digestion of plasmid DNA by a restriction endonuclease was investigated. The results showed that the presence of the test compounds partially inhibited the cleavage of the plasmid DNA. This suggests that the benzofuran derivatives interact with the DNA, potentially through intercalation, thereby masking the restriction site and preventing the enzyme from cutting the DNA strand. However, the observed interaction was noted to be weaker than that of a classic DNA intercalator like daunorubicin.

Additionally, studies on sulfonamide derivatives in general have shown that they can bind to DNA through a mixed mode involving both partial intercalation and groove binding. Molecular docking simulations have indicated that sulfonamides can form hydrogen bonds with DNA base pairs. While these studies were not conducted specifically on this compound, they provide a basis for the hypothesis that this scaffold could potentially engage with DNA as a biological target.

Modulation of Cellular Signaling Pathways

There is currently a lack of specific studies detailing the modulation of cellular signaling pathways by this compound. While related benzofuran and sulfonamide compounds have been shown to induce apoptosis and other cellular effects through various signaling cascades, direct evidence for this compound's involvement in these pathways is not available in the reviewed literature. Mechanistic studies would be necessary to identify specific protein targets, kinase modulation, or effects on transcription factors.

Microscopic Analysis of Biological Effects (e.g., Scanning Electron Microscopy of Fungal Hyphae)

No studies utilizing scanning electron microscopy (SEM) to analyze the morphological changes in fungal hyphae upon treatment with this compound were identified in the conducted search. While SEM is a common technique to observe the effects of antifungal agents on fungal cell structure, such specific analysis for this compound has not been published or was not found within the scope of the search.

Emerging Research Directions and Future Prospects for 3 Benzofuransulfonamide Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes to 3-benzofuransulfonamide and its derivatives is paramount for facilitating further research and development. Traditional methods often require harsh conditions, multiple steps, and may result in low yields and mixtures of isomers. To address these limitations, modern organic synthesis is exploring innovative strategies.

One promising avenue is the application of rhodium-catalyzed reactions . Research has demonstrated that rhodium complexes can efficiently catalyze the cleavage of S-S bonds and transfer organothio groups, which could be adapted for the synthesis of sulfonamides. mdpi.com Furthermore, rhodium-catalyzed synthesis of benzofurans from readily available starting materials like ketones and o-difluorobenzenes has been reported, offering a potential pathway to the core benzofuran (B130515) structure. elsevier.com The use of rhodium catalysis in redox-neutral C-H activation has also been successful in synthesizing 3-arylbenzofuran-2-ylphosphines, showcasing the potential for regioselective functionalization of the benzofuran ring. nih.gov Another rhodium-catalyzed approach involves the vinylene transfer for the selective synthesis of C4-functionalized benzofurans. nih.gov

Multi-component reactions (MCRs) are also gaining traction as they offer a streamlined approach to complex molecules in a single step, enhancing atom economy and reducing waste. The direct copper-catalyzed three-component synthesis of sulfonamides from (hetero)aryl boronic acids, amines, and sulfur dioxide presents a novel and efficient method. nih.gov Additionally, three-component coupling reactions of arynes have been utilized for the synthesis of benzofurans. mdpi.com The development of a three-component condensation of polyalkoxyphenols, arylglyoxals, and Meldrum's acid to produce substituted benzofuran-3-ylacetic acids further highlights the utility of MCRs in constructing the benzofuran scaffold. These MCR strategies could potentially be adapted for the one-pot synthesis of this compound derivatives.

The table below summarizes some of the emerging synthetic methodologies that could be applied to the synthesis of this compound derivatives.

| Methodology | Key Features | Potential Advantages for this compound Synthesis |

| Rhodium-Catalyzed Reactions | C-H activation, redox-neutral conditions, high regioselectivity. | Direct and selective introduction of the sulfonamide group or other functionalities onto the benzofuran core. |

| Multi-Component Reactions | One-pot synthesis, high atom economy, reduced waste. | Efficient and rapid assembly of the this compound scaffold from simple starting materials. |

| Copper-Catalyzed Sulfonamidation | Direct formation of sulfonamides from boronic acids and amines. | A convergent and versatile approach to introduce the sulfonamide moiety onto a pre-formed benzofuran ring. |

Advanced Computational Approaches for Rational Design of this compound Analogs

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and agrochemical development. These approaches enable the rational design of novel this compound analogs with improved potency, selectivity, and pharmacokinetic properties, thereby reducing the time and cost associated with traditional trial-and-error methods.

Quantitative Structure-Activity Relationship (QSAR) studies are widely used to correlate the chemical structure of compounds with their biological activity. For instance, 3D-QSAR modeling has been successfully applied to a series of diarylpyrazole-benzenesulfonamide derivatives as carbonic anhydrase inhibitors. nih.gov Similar QSAR models can be developed for this compound analogs to identify key structural features that govern their activity against specific targets. nih.govmdpi.comjapsonline.com

Molecular docking is another powerful technique that predicts the binding orientation and affinity of a ligand to its target protein. researchgate.netrjb.romdpi.com Docking studies have been employed to understand the binding mode of benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) as GSK-3β inhibitors and to investigate the interaction of sulfonamide derivatives with various enzymes. nih.govnih.govnih.gov By docking virtual libraries of this compound analogs into the active site of a target protein, researchers can prioritize compounds for synthesis and biological evaluation.

Virtual screening allows for the rapid in silico screening of large chemical databases to identify potential hit compounds. mdpi.comfrontiersin.orgresearchgate.net Pharmacophore-based virtual screening, for example, has been used to identify new β3-adrenergic receptor agonists. nih.gov This approach can be utilized to screen for novel this compound derivatives with desired biological activities by defining a pharmacophore model based on known active compounds.

The following table outlines key computational approaches and their applications in the design of this compound analogs.

| Computational Approach | Description | Application in this compound Research |

| QSAR | Correlates chemical structure with biological activity to build predictive models. | Guiding the design of analogs with enhanced potency and selectivity. |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a biological target. | Identifying potential biological targets and optimizing ligand-target interactions. |

| Virtual Screening | In silico screening of large compound libraries to identify potential hits. | Discovering novel this compound derivatives with desired biological activities. |

Discovery of New Biological Targets and Therapeutic Applications for this compound Derivatives

The this compound scaffold has shown promise against a variety of biological targets, and ongoing research is focused on identifying new therapeutic applications. The structural features of this compound make it a versatile platform for designing inhibitors of various enzymes and receptors.

One of the most well-established targets for sulfonamides is carbonic anhydrase (CA) . nih.gov Various five-membered heterocyclic sulfonamides have been investigated as potent CA inhibitors, with applications as antiglaucoma, antiepileptic, and antitumor agents. mdpi.com The benzofuran-2-sulfonamides, in particular, have been studied for their potential as topically applied ocular hypotensive agents. nih.gov Given this precedent, this compound derivatives are being actively explored as inhibitors of different CA isoforms, including those associated with cancer. nih.gov

Kinase inhibition is another major area of interest for therapeutic intervention, particularly in oncology. google.com Sulfonamide-based kinase inhibitors have been developed for the treatment of cancer. nih.gov Furthermore, novel benzofuran-3-one indole (B1671886) derivatives have been identified as inhibitors of PI3 kinase-alpha and mTOR. nih.gov The structural similarity suggests that this compound analogs could be designed as potent and selective kinase inhibitors for various cancer types. mdpi.com

Recent studies have also highlighted the anticancer activity of sulfur-containing thiourea (B124793) and sulfonamide derivatives, with some compounds showing potent cytotoxic effects against various cancer cell lines. nih.gov These findings open up new avenues for exploring this compound derivatives as potential anticancer agents.

The table below presents a summary of potential new biological targets and therapeutic applications for this compound derivatives.

| Biological Target | Therapeutic Application | Rationale |

| Carbonic Anhydrases (CAs) | Glaucoma, Epilepsy, Cancer | The sulfonamide moiety is a well-known zinc-binding group for CA inhibition. |

| Protein Kinases (e.g., PI3K, mTOR) | Cancer | The benzofuran scaffold can be modified to fit into the ATP-binding site of various kinases. |

| Other Cancer-Related Targets | Cancer | The general cytotoxic activity of related sulfonamide and benzofuran compounds suggests broader anticancer potential. |

Exploration of this compound in Agrochemical Innovations

Beyond pharmaceuticals, the this compound scaffold holds significant potential in the field of agrochemicals. The development of new and effective herbicides and fungicides is crucial for global food security, and this chemical class offers a promising starting point for innovation.

There is a strong precedent for the use of sulfonamides as herbicides . A series of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives have been designed and synthesized, demonstrating significant herbicidal activity against various weeds. nih.gov Some of these compounds showed efficacy comparable to or better than existing commercial herbicides. This suggests that the benzenesulfonamide (B165840) moiety is a key pharmacophore for herbicidal action, and incorporating it into a 3-benzofuran structure could lead to novel herbicides with unique modes of action or improved properties. The design of such compounds could be guided by the structure-activity relationships established for other herbicidal sulfonamides. nih.gov

In addition to herbicidal activity, the potential of this compound derivatives as fungicides is also an area of interest. While direct studies on the fungicidal properties of this compound are limited, the broader class of sulfonamides has been investigated for antimicrobial activity. This provides a rationale for screening this compound libraries against various plant pathogenic fungi.

The table below summarizes the potential agrochemical applications of this compound derivatives.

| Agrochemical Application | Rationale | Research Focus |

| Herbicides | Known herbicidal activity of benzenesulfonamide derivatives. | Design and synthesis of novel this compound analogs with potent and selective weed control. |

| Fungicides | General antimicrobial properties of sulfonamides. | Screening of this compound libraries against plant pathogenic fungi to identify lead compounds. |

Integrated Experimental and Computational Approaches in this compound Research

The synergy between experimental and computational methods is accelerating the pace of discovery and development in this compound research. An integrated approach allows for a more efficient and targeted exploration of the chemical space and biological potential of this scaffold.

This integrated workflow typically begins with the computational design of novel this compound analogs using techniques like QSAR, molecular docking, and virtual screening, as discussed in section 7.2. These in silico studies help to prioritize a smaller, more manageable set of compounds for chemical synthesis.

The prioritized compounds are then synthesized using efficient and selective methodologies, such as those described in section 7.1. The synthesized compounds are subsequently subjected to biological evaluation to determine their activity against the intended targets.

The experimental data from the biological assays are then used to refine and validate the computational models . This iterative cycle of design, synthesis, and testing allows for a continuous improvement of the predictive power of the computational models and a more rapid optimization of lead compounds. For example, an integrated pharmacophore/docking/3D-QSAR approach has been successfully used to screen a large library of products to identify novel inhibitors. mdpi.com Similarly, combined 3D QSAR and docking studies have been employed to understand the structure-activity relationship of various inhibitors. japsonline.comnih.gov

This integrated strategy offers several advantages:

Reduced Costs and Time: By prioritizing compounds computationally, the number of molecules that need to be synthesized and tested is significantly reduced.

Enhanced Understanding: The combination of experimental data and computational modeling provides a deeper understanding of the structure-activity relationships and the molecular basis of action.

Increased Success Rate: The rational design process increases the likelihood of identifying potent and selective compounds.

The future of this compound research will undoubtedly rely on the continued integration of these powerful experimental and computational tools to unlock the full potential of this versatile chemical scaffold.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-Benzofuransulfonamide derivatives?

The synthesis of this compound derivatives typically involves coupling reactions between benzofuran precursors and sulfonamide-forming reagents. Key methods include:

- Carbodiimide-mediated coupling : Using reagents like EDCI and HOBt to activate carboxylic acids for amide bond formation, as demonstrated in the synthesis of benzenesulfonamide analogues (e.g., compound 35 in , yield: 37%) .

- Sulfonyl chloride intermediates : Reacting benzofuran derivatives with sulfonyl chlorides (e.g., compound 36 synthesized via method A, yield: 62%) .

- Multi-step functionalization : Sequential reactions such as oxidation, reduction, and substitution (e.g., Scheme 1 in using phthalic anhydride and methylamine) .

Table 1 : Example Synthetic Routes for Analogues

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amide coupling | EDCI, HOBt, DCM, 0°C | 37–73% | |

| Sulfonylation | C6H5SO3H, 70°C | 53–62% |

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Structural validation relies on:

- ¹H/¹³C NMR : To identify proton environments and carbon frameworks (e.g., compound 35 in showed distinct aromatic and methylene signals) .

- Mass spectrometry (MS) : For molecular weight confirmation (e.g., used MS to verify sulfonamide derivatives) .

- Infrared (IR) spectroscopy : To detect functional groups like sulfonamide (S=O) and amide (C=O) stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance carbodiimide-mediated coupling efficiency .

- Temperature control : Low temperatures (0–5°C) reduce side reactions during acid activation .

- Catalyst use : Triethylamine (Et3N) as a base improves nucleophilic substitution in sulfonylation steps .

- Purification methods : Column chromatography with gradient elution (e.g., silica gel, hexane/EtOAc) isolates pure products .

Q. What strategies are effective in resolving contradictory biological activity data for this compound analogues?

Contradictions arise from assay variability or structural nuances. Mitigation approaches include:

- Dose-response studies : Establish concentration-dependent effects (e.g., highlights enzyme inhibition variability with substituent changes) .

- Structural-activity relationship (SAR) analysis : Compare analogues with systematic substituent variations (e.g., ’s NLRP3 inhibitors showed potency shifts with chloro/methoxy groups) .

- Assay standardization : Replicate conditions (pH, temperature) across studies to minimize variability .

Q. How does the electronic environment of the benzofuran ring influence the sulfonamide group's reactivity?

Electron-withdrawing groups (e.g., -Cl, -CF3) on the benzofuran ring increase sulfonamide acidity, enhancing hydrogen-bonding interactions with biological targets. For example:

- NLRP3 inflammasome inhibition : Chloro-substituted derivatives (e.g., compound 35 ) showed stronger binding due to increased electrophilicity .

- Enzyme inhibition : Trifluoromethoxy groups (e.g., in ) improve metabolic stability and target affinity .

Q. What computational methods are recommended for predicting the binding affinity of this compound to therapeutic targets?

- Molecular docking : Tools like AutoDock Vina model interactions with NLRP3 (e.g., ’s benzenesulfonamides docked into the ATP-binding pocket) .

- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., ’s sulfonamide derivatives showed stable interactions with kinase domains) .

- QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.